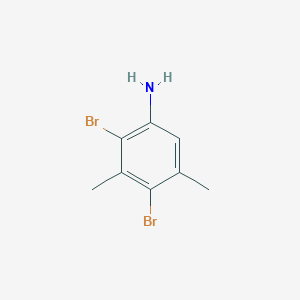

2,4-二溴-3,5-二甲基苯胺

描述

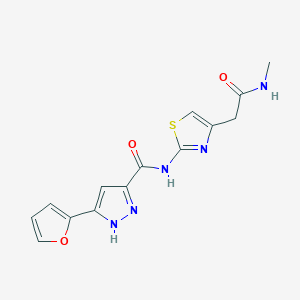

2,4-Dibromo-3,5-dimethylaniline is a chemical compound with the molecular weight of 278.97 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-3,5-dimethylaniline is represented by the InChI code:1S/C8H9Br2N/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,11H2,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 9 hydrogen atoms, 2 bromine atoms, and 1 nitrogen atom . Physical And Chemical Properties Analysis

2,4-Dibromo-3,5-dimethylaniline is a solid substance at room temperature . The compound’s physical form is a powder .科学研究应用

电化学研究

2,4-二溴-3,5-二甲基苯胺已经过电化学性质的研究。Arias、Brillas 和 Costa (1990) 检查了其在硫酸水溶液中的电化学氧化,注意到了特定氧化过程和最终产物,如对苯醌衍生物 (Arias, Brillas, & Costa, 1990)。Geniés 和 Noël (1990) 探索了其在无水 NH4F·2.35 HF 介质中的氧化,导致聚苯胺特性的聚合物,突出了其在导电聚合物应用中的潜力 (Geniés & Noël, 1990)。

环境和生物影响

Brimecombe、Fogel 和 Limson (2006) 的研究重点是 2,4-二甲基苯胺(一种相关化合物)的生物降解,揭示了其通过氧化脱氨作用的降解途径和潜在的环境影响 (Brimecombe, Fogel, & Limson, 2006)。Chao 等人 (2014) 研究了 3,5-二甲基氨基苯酚(3,5-二甲基苯胺的代谢物),以了解其在产生活性氧和相关分子毒性中的作用 (Chao et al., 2014)。

合成和化学处理

陈宏波 (2010) 描述了 3,5-二甲基苯胺合成工艺的改进,展示了化学处理技术的进步 (陈宏波, 2010)。刘春山 (2006) 讨论了 3,5-二甲基苯胺的各种合成方法,突出了不同方法的工业可行性 (刘春山, 2006)。

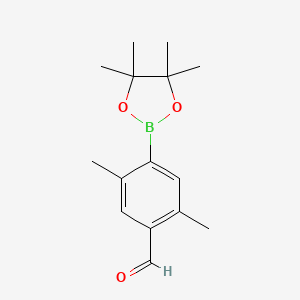

光物理性质Sudhakar、Mukherjee 和 Thilagar (2013) 研究了硼烷基苯胺的结构和光物理性质,包括 4-(二甲基苯基硼基)-3,5-二甲基苯胺,提供了对材料独特固态结构和电子应用潜力的见解 [(Sudh

2,4-二溴-3,5-二甲基苯胺的科学研究应用

电化学研究和应用

2,4-二溴-3,5-二甲基苯胺已经过电化学性质的研究,特别是在电化学氧化的背景下。例如,Arias、Brillas 和 Costa (1990) 在铂电极上检查了其在硫酸水溶液中的电化学氧化,观察到了特定的氧化过程和对苯醌衍生物的形成。这项研究对于理解此类化合物的电化学行为至关重要,可能导致电化学传感器或储能设备的应用 (Arias, Brillas, & Costa, 1990)。

环境和生物降解研究

已经探索了相关化合物(如 2,4-二甲基苯胺)的环境影响和生物降解。Brimecombe、Fogel 和 Limson (2006) 研究了其生物降解,并确定了涉及氧化脱氨作用的降解途径。了解此类化合物的生物降解途径对于评估其环境影响和开发去除或处理它们的方法非常重要 (Brimecombe, Fogel, & Limson, 2006)。

合成和化学处理改进

2,4-二溴-3,5-二甲基苯胺及其衍生物的合成和加工一直是旨在提高效率和产率的研究主题。例如,陈宏波 (2010) 描述了相关化合物 3,5-二甲基苯胺的改进合成工艺,突出了化学合成技术的进步。此类研究对于开发更有效和可持续的化学生产方法至关重要 (陈宏波, 2010)。

光物理性质

还对相关化合物的光物理性质进行了研究。Sudhakar、Mukherjee 和 Thilagar (2013) 研究了硼烷基苯胺的结构和光物理性质,包括 4-(二甲基苯基硼基)-3,5-二甲基苯胺。这项研究提供了对材料独特固态结构和有机电子和光子学等领域的潜在应用的见解 (Sudhakar, Mukherjee, & Thilagar, 2013)。

分子毒性和健康影响

2,4-二溴-3,5-二甲基苯胺及其代谢物的潜在健康影响一直是毒理学研究的重点。像 Chao 等人 (2014) 进行的研究探索了活性氧 (ROS) 的产生和相关的分子毒性,提供了有关接触这些化合物可能带来的健康风险的宝贵信息 (Chao et al., 2014)。

安全和危害

2,4-Dibromo-3,5-dimethylaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

作用机制

Target of Action

Similar compounds have been known to target various proteins and enzymes in the body .

Mode of Action

The mode of action of 2,4-Dibromo-3,5-dimethylaniline involves a series of reactions. The compound undergoes nitration as the first step, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the nitration needs to occur before the bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Biochemical Pathways

It’s known that the compound undergoes a series of reactions, including nitration, conversion of the nitro group to an amine, and bromination . These reactions likely affect various biochemical pathways in the body.

Pharmacokinetics

The pharmacokinetics of 2,4-Dibromo-3,5-dimethylaniline involve its absorption, distribution, metabolism, and excretion (ADME). The compound and its dimethyl derivatives reportedly become haematotoxic after metabolic N-hydroxylation of their amino groups . The primary acetylated metabolites of 2,4-dimethylaniline and 3,5-dimethylaniline were more extensively formed than those of other dimethylaniline derivatives . This suggests that the compound has a rapid metabolic elimination rate, which could impact its bioavailability.

Result of Action

Similar compounds have been known to cause various effects, such as inhibiting the growth of certain fungi .

Action Environment

The action, efficacy, and stability of 2,4-Dibromo-3,5-dimethylaniline can be influenced by various environmental factors. For instance, the compound’s reactions are hindered if the benzene ring is strongly deactivated . This suggests that the compound’s action could be influenced by the chemical environment in which it is present.

属性

IUPAC Name |

2,4-dibromo-3,5-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2N/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRFMSNBBYKJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)C)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618231 | |

| Record name | 2,4-Dibromo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125756-94-7 | |

| Record name | 2,4-Dibromo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

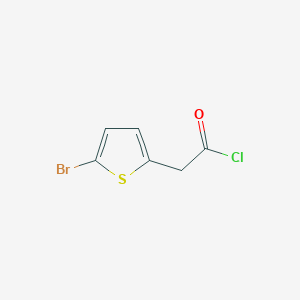

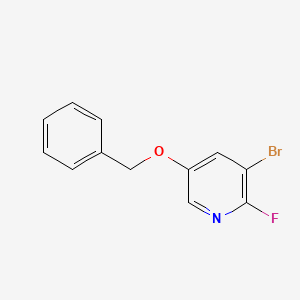

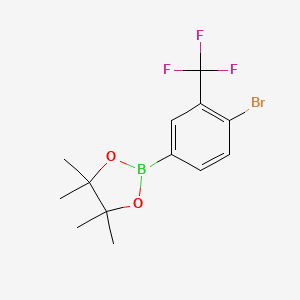

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

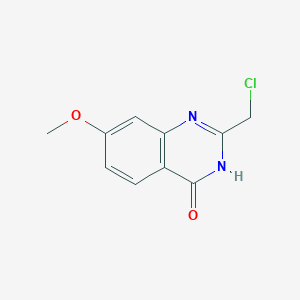

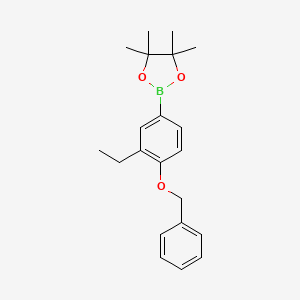

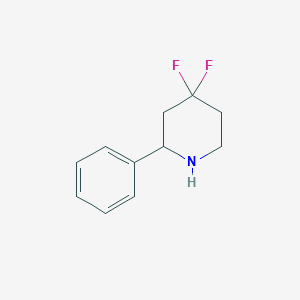

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide](/img/structure/B3226726.png)

![2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3226730.png)